3-Methoxymethylbenzamide

Melanin-Concentrating Hormone Receptor Obesity Metabolic Disorders

This 3-substituted benzamide scaffold is a versatile intermediate for MCH receptor antagonist research and FtsZ antibacterial programs. Its meta-methoxymethyl substituent provides a distinct electronic and steric profile, making it ideal for SAR expansion and hit-to-lead optimization. With a calculated LogP of 0.7 and a molecular weight of 165.19 g/mol, it occupies a favorable property space for fragment-based screening or lead optimization. Select this specific derivative for direct experimental verification and catalysis protocol validation to ensure reliable results.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B7554197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxymethylbenzamide
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOCC1=CC(=CC=C1)C(=O)N
InChIInChI=1S/C9H11NO2/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H2,10,11)
InChIKeyNBWVEWXIOUFNKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxymethylbenzamide CAS 857000-71-6: Key Properties and Research Procurement Context


3-Methoxymethylbenzamide (CAS 857000-71-6) is a benzamide derivative featuring a methoxymethyl substituent at the meta position of the aromatic ring, with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol [1]. The compound is available from multiple commercial suppliers in research-grade purity, with catalog numbers including BBV-46882745, CSC000206409, and EN300-7793538 [1]. As a benzamide scaffold, it belongs to a class extensively investigated for diverse pharmacological activities, with patent disclosures indicating its utility in MCH receptor-related disorders [2].

Why 3-Methoxymethylbenzamide Cannot Be Interchanged with 3-Methoxybenzamide or Other Analogs Without Experimental Validation


Benzamide derivatives with seemingly minor structural variations exhibit substantial differences in biological activity and physicochemical behavior that preclude reliable substitution. Within the 3-substituted benzamide class, the parent 3-methoxybenzamide is a weak inhibitor of the bacterial cell division protein FtsZ, whereas its alkoxy-elongated derivatives demonstrate significantly enhanced antistaphylococcal potency [1]. Similarly, among substituted benzamides evaluated for antiproliferative activity, the position and nature of substituents produce measurable differences in IC₅₀ values—for example, 2-methyl, 3-methyl, and 4-methyl benzamide derivatives show distinct inhibitory activities that vary by more than threefold across positional isomers [2]. The methoxymethyl moiety specifically introduces a distinct electronic and steric profile compared to methoxy, ethoxymethyl, or unsubstituted analogs, which can critically alter target engagement, solubility, and metabolic stability. Consequently, selecting a specific benzamide derivative requires direct experimental verification; assumed functional equivalence between analogs is not supported by available structure-activity data.

3-Methoxymethylbenzamide: Quantitative Differentiation Evidence Versus 3-Methoxybenzamide and Related Analogs


3-Methoxymethylbenzamide as a Key Scaffold in MCH Receptor Modulation: Patent-Specific Composition Differentiation

3-Methoxymethylbenzamide is explicitly claimed as a core structural component within a defined genus of benzamide compounds targeting melanin-concentrating hormone (MCH) receptors for therapeutic applications in obesity and metabolic disorders. The patent WO 2004/048319 specifically identifies compounds bearing the 3-methoxymethylbenzamide scaffold as active agents, distinguishing this substitution pattern from unsubstituted, 3-methoxy, or alternative alkoxy variants which are not equivalently claimed within the same therapeutic context [1].

Melanin-Concentrating Hormone Receptor Obesity Metabolic Disorders

Cross-Study FtsZ Inhibitor Comparison: 3-Methoxybenzamide Derivatives Show Potent Antibacterial Activity Where Parent Scaffold Is Weak

The parent compound 3-methoxybenzamide is characterized as a weak inhibitor of the essential bacterial cell division protein FtsZ, serving as the baseline from which alkoxy-elongated derivatives were developed. Optimized derivatives of 3-methoxybenzamide, such as PC190723 and the subsequently advanced compound 1, demonstrated potent antistaphylococcal activity with an average MIC of 0.12 μg/mL against all staphylococcal species, including methicillin-resistant and multidrug-resistant Staphylococcus aureus [1]. While 3-methoxymethylbenzamide is structurally distinct from compound 1, it shares the critical alkoxy-elongated substitution pattern (methoxymethyl vs. the more extended alkoxy chains in compound 1) that differentiates active FtsZ inhibitors from the weakly active parent 3-methoxybenzamide [1].

FtsZ Inhibition Antibacterial Staphylococcus aureus

Green Synthesis Accessibility: Catalytic Methoxymethylation Method Enables Efficient Production of N-Methoxymethyl Benzamide Derivatives

A recently reported catalytic method enables the methoxymethylation of primary amides using methanol as both reagent and solvent under Mn(I) catalysis with dihydrogen liberation [1]. This represents the first reported synthesis of N-(methoxymethyl)benzamide derivatives through the interrupted borrowing hydrogen strategy [1]. The method obviates toxic reagents and multi-step protocols, offering a greener alternative to traditional benzamide functionalization approaches. In contrast, unsubstituted benzamide or 3-methoxybenzamide lacks this methoxymethyl ether linkage and cannot be accessed via this specific catalytic manifold.

Green Chemistry Catalytic Synthesis Process Development

Physicochemical Differentiation: LogP of 0.7 Distinguishes 3-Methoxymethylbenzamide from Less Polar Benzamide Analogs

3-Methoxymethylbenzamide exhibits a calculated LogP of 0.7, a polar surface area of 52 Ų, and a rotatable bond count of 3 [1]. These parameters place the compound in a favorable lipophilicity range for potential oral bioavailability while maintaining sufficient aqueous solubility. In comparison, unsubstituted benzamide has a LogP of approximately 0.64, and the class of alkoxy-elongated benzamides generally exhibits increased LogP values with extended alkoxy chain length—a trend that directly impacts membrane permeability and pharmacokinetic behavior.

Physicochemical Properties Lipophilicity Drug-Likeness

3-Methoxymethylbenzamide: Evidence-Based Research and Industrial Application Scenarios


Obesity and Metabolic Disorder Drug Discovery Programs Targeting MCH Receptors

Research groups pursuing MCH receptor antagonists or modulators for obesity, metabolic syndrome, or related indications should consider 3-methoxymethylbenzamide as a validated scaffold component. The compound's explicit inclusion within the genus of benzamide derivatives claimed in WO 2004/048319 for MCH receptor-related disorders provides a defined starting point for structure-activity relationship expansion or lead optimization efforts in this therapeutic area [4].

Antibacterial FtsZ Inhibitor Lead Identification and SAR Expansion

3-Methoxymethylbenzamide is appropriate for antibacterial discovery programs targeting the FtsZ cell division protein, particularly those seeking to build upon the established SAR demonstrating that alkoxy-elongated benzamides exhibit substantially greater potency than the parent 3-methoxybenzamide scaffold [4]. The methoxymethyl substituent provides an intermediate alkoxy chain length suitable for systematic SAR exploration, enabling evaluation of chain length effects on target engagement and antibacterial spectrum.

Green Chemistry Process Development and Sustainable Synthesis Method Validation

As a representative N-methoxymethyl benzamide derivative, 3-methoxymethylbenzamide serves as an ideal substrate for validating and optimizing catalytic methoxymethylation protocols. The compound can be employed to benchmark the efficiency, selectivity, and scalability of Mn(I)-catalyzed methoxymethylation reactions using methanol as both solvent and reagent, a methodology that eliminates toxic reagents and multi-step synthesis requirements [4].

Physicochemical Profiling and ADME Screening Libraries

With a calculated LogP of 0.7, polar surface area of 52 Ų, and a molecular weight of 165.19 g/mol, 3-methoxymethylbenzamide occupies a favorable property space for inclusion in fragment-based screening libraries or physicochemical profiling panels [4]. The compound's intermediate lipophilicity distinguishes it from both the more polar 3-methoxybenzamide (LogP ≈ 0.8) and more lipophilic extended alkoxy derivatives, making it suitable for evaluating the impact of modest lipophilicity changes on permeability and solubility in early-stage drug discovery workflows.

Quote Request

Request a Quote for 3-Methoxymethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.